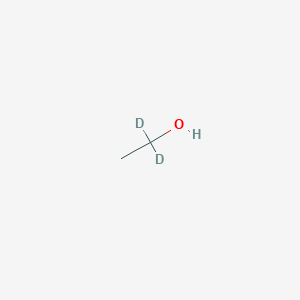

Ethanol-1,1-d2

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-dideuterioethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-CBTSVUPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171808 | |

| Record name | Ethanol-1,1-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

48.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1859-09-2 | |

| Record name | Ethan-1,1-d2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1859-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol-1,1-d2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001859092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol-1,1-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1859-09-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethanol-1,1-d2 physical properties

An In-depth Technical Guide to the Physical Properties of Ethanol-1,1-d2 (CH₃CD₂OH)

Introduction

Ethanol-1,1-d₂, with the chemical formula CH₃CD₂OH and CAS number 1859-09-2, is a stable, isotopically labeled form of ethanol.[1][2][3] In this molecule, the two hydrogen atoms on the carbon adjacent to the hydroxyl group are replaced with deuterium, a heavy isotope of hydrogen. This specific labeling makes Ethanol-1,1-d₂ an invaluable tool for researchers in various scientific disciplines, particularly in drug development, mechanistic studies, and advanced analytical applications.

The substitution of protium with deuterium imparts a subtle but significant change in the molecule's mass and vibrational energy, leading to the kinetic isotope effect (KIE). This effect can be exploited to study reaction mechanisms, metabolic pathways, and the behavior of active pharmaceutical ingredients (APIs). Furthermore, its unique spectroscopic signature makes it an excellent internal standard or tracer in mass spectrometry and NMR spectroscopy.[2] This guide provides a comprehensive overview of the core physical, spectroscopic, and chemical properties of Ethanol-1,1-d₂, offering a foundational resource for its effective application in research and development.

Core Physical and Chemical Properties

The physical properties of Ethanol-1,1-d₂ are largely similar to those of its non-deuterated counterpart, with minor deviations attributable to the increased molecular weight. These properties are critical for its handling, purification, and application in experimental setups.

| Property | Value | Source |

| Molecular Formula | C₂H₄D₂O | [1][2] |

| Molecular Weight | 48.08 g/mol | [1][2][3] |

| CAS Number | 1859-09-2 | [1][2][3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 78 °C (351.15 K) | |

| Melting Point | -114 °C (159.15 K) | |

| Density | 0.823 g/mL at 25 °C | |

| Refractive Index | n20/D 1.36 | |

| Flash Point | 13 °C (55.4 °F) - closed cup |

Isotopic and Chemical Purity

For applications involving isotopic labeling, purity is a parameter of paramount importance. It is defined on two levels: isotopic purity and chemical purity.

-

Isotopic Purity : This refers to the percentage of molecules in which the intended atoms have been replaced by the desired isotope. For Ethanol-1,1-d₂, commercial grades typically offer an isotopic purity of 98 atom % D .[3] This signifies that in 98% of the molecules, both hydrogen atoms on the C1 carbon are deuterium. Higher enrichment levels can often be sourced for more sensitive applications.

-

Chemical Purity : This refers to the absence of other chemical compounds. Standard commercial grades usually have a chemical purity of 99% or higher. Verification of both isotopic and chemical purity is essential before use and is typically achieved through a combination of NMR spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Spectroscopic Characterization

Spectroscopic analysis is the cornerstone of verifying the identity and purity of Ethanol-1,1-d₂. The deuterium labeling at the C1 position gives rise to a distinct spectroscopic fingerprint compared to unlabeled ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for confirming the specific site of deuteration.

-

¹H NMR Spectrum : The most telling feature is the absence of the characteristic quartet signal typically seen for the methylene (-CH₂-) protons in standard ethanol. Instead, the spectrum is simplified:

-

A triplet corresponding to the methyl (-CH₃) protons. The splitting is caused by the adjacent deuterated methylene group, though the coupling constant (J-coupling) to deuterium is smaller than to hydrogen.

-

A singlet or triplet for the hydroxyl (-OH) proton. The multiplicity of this peak is dependent on the solvent and the rate of proton exchange.[5] In many common NMR solvents like CDCl₃, rapid exchange often results in a broad singlet.

-

-

¹³C NMR Spectrum : In the carbon spectrum, the signal for the C1 carbon (the one bonded to the deuterium atoms) will appear as a triplet . This splitting pattern is due to the one-bond coupling with the two deuterium nuclei (Deuterium has a nuclear spin I=1).

Caption: Expected ¹H NMR signals for Ethanol-1,1-d₂.

Experimental Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation : In a clean, dry NMR tube, dissolve approximately 10-20 mg of Ethanol-1,1-d₂ in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Deuterium Exchange Test (Optional) : To definitively identify the -OH peak, acquire an initial ¹H NMR spectrum. Then, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The -OH proton will exchange with deuterium from the D₂O, causing its signal to disappear or significantly diminish, thus confirming its identity.[6]

-

Data Acquisition : Acquire ¹H and ¹³C{¹H} NMR spectra on a calibrated spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Analysis : Integrate the signals in the ¹H spectrum to confirm the proton ratios. Analyze the splitting patterns and chemical shifts to verify the structure and assess purity.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The key diagnostic feature for Ethanol-1,1-d₂ is the presence of C-D stretching vibrations.

-

Key Absorption Bands :

-

O-H Stretch : A strong, broad band in the region of 3200-3600 cm⁻¹. This is characteristic of hydrogen-bonded hydroxyl groups.[6]

-

C-H Stretch : A sharp band appearing around 2900-3000 cm⁻¹ from the methyl group.

-

C-D Stretch : The most critical absorption for identification. The C-D bond is weaker and involves a heavier atom than the C-H bond, so its stretching frequency occurs at a lower wavenumber, typically in the 2100-2250 cm⁻¹ region. This peak is often sharp and of medium intensity.

-

C-O Stretch : A strong band in the fingerprint region, typically around 1050-1150 cm⁻¹.[6]

-

Caption: Key functional group regions in the IR spectrum of Ethanol-1,1-d₂.

Thermodynamic Properties

Thermodynamic data are essential for modeling chemical processes, designing separation techniques, and understanding the energetic profile of the molecule. The following values have been calculated for Ethanol-1,1-d₂.

| Property | Value | Unit | Source |

| Enthalpy of Vaporization (ΔvapH°) | 36.73 | kJ/mol | [1] |

| Enthalpy of Fusion (ΔfusH°) | 5.02 | kJ/mol | [1] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -170.86 | kJ/mol | [1] |

| Enthalpy of Formation (Gas, ΔfH°gas) | -236.84 | kJ/mol | [1] |

Synthesis and Purification Overview

Understanding the synthetic origin of Ethanol-1,1-d₂ is crucial for anticipating potential impurities. A common and efficient laboratory-scale synthesis involves the reduction of an acetyl-containing precursor with a powerful deuterated reducing agent.

General Synthetic Approach

A reliable method is the reduction of acetyl chloride using lithium aluminum deuteride (LiAlD₄). This reaction provides the two deuterium atoms specifically to the C1 position.

Reaction : 2 CH₃COCl + LiAlD₄ → (CH₃CD₂O)₂AlCl₂Li → (hydrolysis) → 2 CH₃CD₂OH

Caption: General workflow for the synthesis of Ethanol-1,1-d₂.

Purification Protocol: Fractional Distillation

Fractional distillation is the method of choice for purifying the final product from the reaction mixture and any residual solvent.

-

Apparatus Setup : Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column), a distillation head, a condenser, and a receiving flask. Ensure all glassware is thoroughly dried to prevent contamination.

-

Charging the Flask : Transfer the crude Ethanol-1,1-d₂ mixture to the distillation flask. Add boiling chips to ensure smooth boiling.

-

Heating : Gently heat the distillation flask using a heating mantle.

-

Fraction Collection : Monitor the temperature at the distillation head. Discard the initial fraction (forerun), which may contain lower-boiling impurities.

-

Product Collection : Collect the fraction that distills at a constant temperature corresponding to the boiling point of Ethanol-1,1-d₂ (~78 °C).

-

Completion : Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and the concentration of high-boiling impurities.

-

Verification : Verify the purity of the collected fraction using GC-MS or NMR spectroscopy.

Safety, Handling, and Storage

Ethanol-1,1-d₂ shares the same primary hazards as standard ethanol and must be handled with appropriate care.

Hazard Identification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquid | 🔥 | Danger | H225: Highly flammable liquid and vapour |

| Eye Irritation | ❗ | Danger | H319: Causes serious eye irritation |

Sources:[2]

Handling Protocols

As a highly flammable liquid, strict precautions must be taken to prevent ignition.[7]

-

Ventilation : Always handle Ethanol-1,1-d₂ in a well-ventilated area or a chemical fume hood.

-

Ignition Sources : Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]

-

Grounding : Ground and bond containers and receiving equipment during transfer to prevent the buildup of static electricity.[2]

-

Tools : Use non-sparking tools when opening or handling containers.[2]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses or goggles, flame-retardant lab coat, and chemical-resistant gloves.

Storage and Stability

Proper storage is essential to maintain the integrity and purity of the compound.

-

Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][3] The recommended storage is at room temperature.[3]

-

Stability : The compound is stable if stored under the recommended conditions. However, it is good practice to re-analyze the material for chemical purity after extended periods (e.g., three years) before use.[3]

References

-

Wikipedia. Heavy water. [Link]

-

Cheméo. Chemical Properties of this compound (CAS 1859-09-2). [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

-

Chemeurope.com. Ethanol (data page). [Link]

-

PubChem. Ethanol, 1-(1,1-dimethyl-2-propynyloxy)-2,2,2-trichloro-. [Link]

-

Doc Brown's Chemistry. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis. [Link]

-

Shivaji College. NMR spectra of ethyl alcohol. [Link]

-

Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

Gexcon. Ethanol: Associated hazards and safety measures. [Link]

Sources

- 1. This compound (CAS 1859-09-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Page loading... [wap.guidechem.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. Heavy water - Wikipedia [en.wikipedia.org]

- 5. shivajicollege.ac.in [shivajicollege.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ethanol: Associated hazards and safety measures - Blog [gexcon.com]

A Comprehensive Technical Guide to the Synthesis of Ethanol-1,1-d2

Abstract

Ethanol-1,1-d2 (CH₃CD₂OH) is a crucial isotopically labeled compound with significant applications in mechanistic studies, metabolic tracing, and as an internal standard in analytical chemistry. This guide provides a detailed exploration of the prevalent synthetic methodologies for its preparation, focusing on the reduction of acetyl derivatives. We offer in-depth, step-by-step protocols, mechanistic insights, and comparative analysis to equip researchers, scientists, and drug development professionals with the knowledge to select and execute the optimal synthetic strategy. Emphasis is placed on experimental causality, safety, and robust analytical validation of the final product.

Introduction: The Significance of Deuterated Ethanol

Isotopically labeled molecules, particularly those substituted with deuterium (²H or D), are indispensable tools in modern chemical and pharmaceutical research. The substitution of protium (¹H) with deuterium can subtly but significantly alter a molecule's physicochemical properties. This "isotope effect" can influence reaction rates and metabolic pathways, providing invaluable insights into complex biological and chemical systems.

This compound, specifically labeled at the C1 position, is of particular interest. This specific labeling allows researchers to track the fate of the hydroxymethyl group in various reactions and metabolic processes without the isotopic label being readily exchangeable, as is the case for hydroxyl deuterons (-OD). Its applications include, but are not limited to:

-

Mechanistic Elucidation: Tracking the movement and transformation of the ethanol backbone in chemical reactions.

-

Metabolic Studies: Following the metabolic fate of ethanol in biological systems, aiding in toxicology and drug interaction studies.

-

Analytical Standards: Serving as a reliable internal standard for mass spectrometry-based quantification of ethanol, improving analytical accuracy.

This guide will focus on the most practical and widely adopted methods for the synthesis of this compound, providing the necessary detail for successful laboratory implementation.

Synthetic Strategies: An Overview

The preparation of this compound is most commonly achieved through the reduction of a suitable two-carbon precursor containing a carbonyl group. The choice of starting material and reducing agent is paramount and dictates the overall efficiency, cost, and isotopic purity of the synthesis.

The primary strategy involves the reduction of an acetyl group (CH₃CO-) using a deuterium-donating reducing agent. This ensures the selective introduction of two deuterium atoms onto the carbonyl carbon.

| Method | Precursor | Reducing Agent | Pros | Cons |

| Method A | Acetic Acid | Lithium Aluminum Deuteride (LiAlD₄) | High yield, high isotopic purity, powerful reducing agent.[1][2] | Highly reactive with water, requires stringent anhydrous conditions, expensive.[3][4] |

| Method B | Ethyl Acetate | Lithium Aluminum Deuteride (LiAlD₄) | Less acidic precursor than acetic acid, high yield. | Still requires LiAlD₄ with its associated hazards and costs. |

| Method C | Methyl Acetate | Catalytic Deuteration (D₂) | Uses less hazardous deuterium gas, potential for scalability. | Requires specialized high-pressure equipment (autoclave), catalyst optimization may be needed.[5] |

This guide will provide a detailed protocol for Method A , the reduction of acetic acid with Lithium Aluminum Deuteride (LiAlD₄), as it is a robust and well-established method for achieving high isotopic enrichment on a laboratory scale.

Detailed Protocol: Reduction of Acetic Acid with LiAlD₄

This protocol describes the synthesis of this compound from acetic acid using the powerful deuterating agent, Lithium Aluminum Deuteride (LiAlD₄).

Mechanistic Rationale

Lithium aluminum deuteride is a potent source of deuteride ions (D⁻). The reaction proceeds via nucleophilic attack of the deuteride ion on the electrophilic carbonyl carbon of acetic acid. The initial reaction is an acid-base reaction where the acidic proton of the carboxylic acid reacts with a deuteride to form D₂ gas and a lithium carboxylate salt. Subsequent deuteride additions reduce the carboxylate to the corresponding alcohol. Because LiAlD₄ is a strong reducing agent, it can fully reduce the carboxylic acid to the primary alcohol, making it impossible to isolate the intermediate aldehyde.[2][6]

Workflow and Mechanism Diagrams

The overall experimental workflow is depicted below, followed by the chemical reaction mechanism.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified reaction scheme for this compound synthesis.

Reagents and Equipment

| Reagent | Formula | CAS No. | Key Properties |

| Lithium Aluminum Deuteride | LiAlD₄ | 14128-54-2 | MW: 42.00 g/mol , highly reactive with water.[7] |

| Acetic Acid (Anhydrous) | CH₃COOH | 64-19-7 | MW: 60.05 g/mol , corrosive. |

| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 60-29-7 | Highly flammable, peroxide former. |

| Sulfuric Acid (dilute) | H₂SO₄ | 7664-93-9 | Corrosive. |

| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 7757-82-6 | Drying agent. |

Equipment:

-

Round-bottom flasks (oven-dried)

-

Reflux condenser (with drying tube)

-

Dropping funnel

-

Magnetic stirrer and hotplate

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

-

Distillation apparatus

-

Standard personal protective equipment (PPE): safety goggles, lab coat, appropriate gloves.[4]

Experimental Procedure

WARNING: Lithium Aluminum Deuteride reacts violently with water to release flammable gases.[3][8] This procedure must be conducted in a fume hood under strictly anhydrous conditions with an inert atmosphere.

-

Preparation: All glassware must be thoroughly dried in an oven (e.g., at 120 °C overnight) and assembled while hot under a stream of dry nitrogen or argon.

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser (fitted with a CaSO₄ drying tube), and a dropping funnel, suspend Lithium Aluminum Deuteride (e.g., 2.0 g, ~47.6 mmol) in anhydrous diethyl ether (50 mL).

-

Addition of Acetic Acid: Dissolve anhydrous acetic acid (e.g., 1.2 g, 20.0 mmol) in anhydrous diethyl ether (20 mL) and add it to the dropping funnel.

-

Reaction: Cool the LiAlD₄ suspension in an ice bath. Add the acetic acid solution dropwise to the stirred suspension at a rate that maintains gentle reflux. The reaction is exothermic. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then gently heat to reflux for an additional 2 hours to ensure the reaction goes to completion.

-

Quenching (Critical Step): Cool the reaction flask back to 0 °C in an ice bath. EXTREME CAUTION must be exercised during this step. Slowly and dropwise, add water (2 mL) to quench the excess LiAlD₄. This will produce vigorous bubbling (hydrogen/deuterium gas). Following this, add 15% aqueous sodium hydroxide solution (2 mL), followed by more water (6 mL). This sequence (known as the Fieser workup) is designed to produce a granular precipitate that is easy to filter.

-

Isolation: Stir the resulting mixture for 15 minutes until a white, granular precipitate forms. Filter the solid salts and wash them thoroughly with several portions of diethyl ether.

-

Purification: Combine the ether filtrate and washings. Dry the solution over anhydrous sodium sulfate. The product, this compound, can be isolated from the ether solution by fractional distillation. The boiling point of ethanol is approximately 78 °C.

-

Characterization: Collect the fraction boiling around 78 °C and confirm its identity and isotopic purity using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Purification and Characterization

Validation of the final product's identity and isotopic purity is a critical step.

Purification by Distillation

Fractional distillation is an effective method for separating the this compound (boiling point ~78 °C) from the lower-boiling diethyl ether solvent (boiling point ~34.6 °C). Careful control of the distillation temperature is necessary to achieve good separation.

Analytical Characterization

¹H NMR Spectroscopy: The most definitive method for confirming the structure is ¹H NMR. In a standard ethanol (CH₃CH₂OH) spectrum, one expects to see a triplet for the CH₃ group, a quartet for the CH₂ group, and a broad singlet for the OH proton.[9][10]

For successfully synthesized this compound (CH₃CD₂OH):

-

The quartet signal corresponding to the CH₂ protons (typically around 3.6 ppm) will be absent .

-

The signal for the CH₃ protons will appear as a singlet (or a very narrowly split multiplet due to coupling with deuterium) around 1.2 ppm. The n+1 splitting rule no longer applies in the same way because the adjacent position is deuterated.[10]

-

The OH proton will still be present as a broad singlet. Adding a drop of D₂O to the NMR tube will cause this peak to disappear, confirming its identity.[9][11]

Mass Spectrometry (MS): Mass spectrometry confirms the incorporation of deuterium by showing the expected increase in molecular weight.

-

Ethanol (CH₃CH₂OH): Molecular Weight ≈ 46.07 g/mol .

-

This compound (CH₃CD₂OH): Molecular Weight ≈ 48.08 g/mol .[5][12]

The mass spectrum should show a molecular ion peak (M+) at m/z = 48, confirming the incorporation of two deuterium atoms.

Safety and Handling Considerations

The synthesis of this compound involves several hazardous materials and requires strict adherence to safety protocols.

-

Lithium Aluminum Deuteride (LiAlD₄):

-

Water Reactivity: Reacts violently with water, releasing flammable gases that can ignite spontaneously.[3][13] It must be handled under an inert, dry atmosphere.[8]

-

Corrosivity: Causes severe skin burns and eye damage.[8]

-

Toxicity: Toxic if swallowed.[8]

-

Fire Safety: In case of fire, use a Class D fire extinguisher (e.g., sodium chloride powder). NEVER use water, CO₂, or foam extinguishers. [4]

-

-

Diethyl Ether:

-

Flammability: Extremely flammable liquid and vapor.

-

Peroxide Formation: Can form explosive peroxides upon exposure to air and light. Use ether from a freshly opened container and check for peroxides before use.

-

-

General Precautions:

Conclusion

The reduction of acetic acid with lithium aluminum deuteride provides a reliable and effective method for the laboratory-scale synthesis of high-purity this compound. While the procedure demands rigorous attention to anhydrous conditions and careful handling of hazardous reagents, it offers excellent yields and high levels of deuterium incorporation. The analytical techniques of NMR and mass spectrometry are essential for unequivocally confirming the successful synthesis and isotopic labeling of the target molecule. This guide provides the foundational knowledge and practical steps for researchers to confidently undertake this synthesis.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Lithium aluminum deuteride, 98 atom % D. Retrieved from [Link]

-

ISOFLEX. (2024). Lithium Aluminum Deuteride (Rev 3) - Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Lithium aluminum deuteride. PubChem Compound Database. Retrieved from [Link]

-

askIITians. (2025). Acetic acid on reduction with excess lithium aluminum hydride, result. Retrieved from [Link]

-

YouTube. (2023). Reduction of Carboxylic acid l Acetic acid | Ethanol | LiAlH4 | Organic Chemistry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation. Retrieved from [Link]

-

Quora. (2021). What happens when acetic acid is treated with LiAlH4?. Retrieved from [Link]

-

Pearson. (n.d.). Draw the NMR spectrum expected from ethanol that has been shaken with a drop of D2O. Retrieved from [Link]

-

PubMed. (2010). Structural basis of the 1H-nuclear magnetic resonance spectra of ethanol-water solutions based on multivariate curve resolution analysis of mid-infrared spectra. Retrieved from [Link]

-

Chemguide. (n.d.). reduction of carboxylic acids. Retrieved from [Link]

-

ResearchGate. (2020). Acetic acid conversion to ethanol by LiALh4?. Retrieved from [Link]

-

MDPI. (n.d.). Determination of Ethanol Content in Alcoholic Products by LF-NMR. Retrieved from [Link]

-

Kemix Pty Ltd. (2024). Laboratory Preparation of Chloroform from Ethanol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 1859-09-2). Retrieved from [Link]

-

YouTube. (2024). H-NMR Spectra of Ethanol explained (peak splitting). Retrieved from [Link]

-

YouTube. (2015). How to make anhydrous ethanol (100% alcohol). Retrieved from [Link]

Sources

- 1. Acetic acid on reduction with excess lithium aluminum hydride, result - askIITians [askiitians.com]

- 2. quora.com [quora.com]

- 3. Lithium aluminum deuteride: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Lithium aluminum deuteride | AlH4Li | CID 11062293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. isoflex.com [isoflex.com]

- 9. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. youtube.com [youtube.com]

- 11. Draw the NMR spectrum expected from ethanol that has been shaken ... | Study Prep in Pearson+ [pearson.com]

- 12. guidechem.com [guidechem.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to Ethanol-1,1-d2 for Advanced Research Applications

This guide provides an in-depth exploration of Ethanol-1,1-d2 (CH₃CD₂OH), a deuterated isotopologue of ethanol, for researchers, scientists, and professionals in drug development. It covers the compound's fundamental properties, its critical applications, detailed experimental protocols, and sourcing information, underscoring its significance in modern scientific investigation.

Introduction: The Role of Deuterium in Science

Deuterium, a stable isotope of hydrogen, serves as a powerful tool in scientific research. Its increased mass compared to protium (¹H) leads to a phenomenon known as the kinetic isotope effect (KIE), where the cleavage of a carbon-deuterium (C-D) bond occurs at a slower rate than a carbon-hydrogen (C-H) bond.[1][] This principle is expertly leveraged in drug development to modulate metabolic pathways and in mechanistic studies to elucidate reaction pathways.[] this compound, with deuterium atoms specifically at the C1 position, is an invaluable probe for studying alcohol metabolism and serves as a gold-standard internal standard in analytical chemistry.

Section 1: Physicochemical Properties of this compound

The precise identification and characterization of a compound are paramount for reproducible research. The Chemical Abstracts Service (CAS) has assigned the number 1859-09-2 to this compound.[3][4] This unique identifier distinguishes it from other ethanol isotopologues.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1859-09-2 | [3][4] |

| Molecular Formula | CH₃CD₂OH | [3] |

| Synonyms | Ethyl-1,1-d2 alcohol, 1,1-dideuterioethanol | [3][4] |

| Molecular Weight | 48.08 g/mol | [3][4] |

| Isotopic Purity | Typically ≥98 atom % D | [4] |

Section 2: Core Applications in Scientific Research

The strategic placement of deuterium atoms on the ethanol molecule imparts unique characteristics that researchers can exploit for several key applications.

Mechanistic and Metabolic Studies

The metabolism of ethanol to the toxic compound acetaldehyde is primarily catalyzed by the liver enzyme alcohol dehydrogenase (ADH).[1] This enzymatic reaction involves the cleavage of a C-H bond at the C1 position. By substituting these hydrogens with deuterium, as in this compound, the rate of this metabolic step is significantly slowed due to the kinetic isotope effect.[1] This allows researchers to:

-

Investigate Reaction Mechanisms: Study the rate-determining steps in alcohol oxidation.

-

Modulate Toxicity: Reduce the rate of formation of toxic acetaldehyde, which is implicated in alcohol-related organ damage.[1] This principle is a cornerstone of deuterated drug development, aiming to create safer and more effective pharmaceuticals.[]

Gold-Standard Internal Standard in Bioanalysis

In quantitative analytical chemistry, particularly for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard (IS) is crucial for accuracy and precision.[5] An ideal IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression.

This compound is an exemplary internal standard for the quantification of ethanol in biological matrices (e.g., blood, plasma, urine) for several reasons:

-

Chemical Similarity: It behaves almost identically to endogenous ethanol during sample preparation and chromatographic separation.

-

Mass Difference: It is easily distinguished from non-deuterated ethanol by a mass spectrometer due to its +2 mass shift.[4]

-

Improved Accuracy: It effectively compensates for variations in sample extraction, injection volume, and instrument response, leading to highly reliable and reproducible quantification.[5] The use of a deuterated internal standard can improve assay precision to typically <5% RSD (Relative Standard Deviation).[5]

Section 3: Experimental Protocol: Quantification of Ethanol in Blood Samples

This section provides a validated, step-by-step methodology for the determination of blood alcohol content (BAC) using this compound as an internal standard with headspace GC-MS.

Materials and Reagents

-

This compound (Internal Standard Stock)

-

Anhydrous Ethanol (Calibration Standard)

-

Whole Blood (Blank Matrix)

-

Gas-tight syringes and headspace vials

Step-by-Step Methodology

-

Preparation of Internal Standard (IS) Working Solution:

-

Accurately prepare a stock solution of this compound.

-

Dilute the stock to a working concentration (e.g., 200 mg/100 mL) in deionized water. The specific concentration should be optimized based on the expected analyte concentration range.

-

-

Preparation of Calibration Standards:

-

Prepare a series of ethanol calibration standards by spiking blank whole blood with known concentrations of anhydrous ethanol. A typical range might be 10, 50, 100, 200, and 400 mg/100 mL.

-

This constitutes a multi-point calibration curve to ensure linearity and accuracy across a range of concentrations.[6]

-

-

Sample Preparation:

-

Headspace GC-MS Analysis:

-

Place the sealed vials in the headspace autosampler.

-

Incubation: Incubate the vials (e.g., at 85°C for 15 minutes) to allow the volatile components to partition into the headspace.[7]

-

Injection: Automatically inject a fixed volume of the headspace gas into the GC-MS system.

-

GC Parameters (Example):

-

MS Parameters (Example):

-

-

Data Analysis and Quality Control (Self-Validation):

-

Calibration Curve: For each calibrator, calculate the ratio of the ethanol peak area to the this compound peak area. Plot this ratio against the known concentration of each calibrator to generate a linear regression curve. The curve must have a correlation coefficient (r²) of ≥0.995.

-

Quantification: Determine the concentration of ethanol in unknown samples by calculating their peak area ratios and interpolating the concentration from the calibration curve.[5]

-

Quality Control (QC): Analyze QC samples (at low, medium, and high concentrations) alongside the unknown samples. The calculated concentrations of the QC samples must be within ±15% of their nominal value for the run to be considered valid.

-

Workflow Visualization

The following diagram illustrates the analytical workflow for blood alcohol quantification.

Caption: Workflow for blood alcohol analysis using an internal standard.

Section 4: Sourcing and Procurement

This compound is a specialized chemical available from several reputable suppliers that cater to the research and pharmaceutical industries. When sourcing this compound, it is essential to obtain a Certificate of Analysis (CoA) to verify its identity and, most importantly, its isotopic purity.

Table 2: Representative Suppliers of this compound

| Supplier | Noteworthy Features |

| Sigma-Aldrich (Merck) | Offers this compound with specified isotopic purity (e.g., 98 atom % D) and provides comprehensive technical documentation.[4] |

| CDN Isotopes | A specialized manufacturer of deuterated compounds, often serving as a primary source for other distributors.[8] |

| Medical Isotopes, Inc. | Specializes in stable isotope-labeled compounds for scientific research. |

| Clearsynth Labs Limited | A supplier of various research chemicals, including deuterated standards.[3] |

Note: This list is not exhaustive, and availability may vary by region. Researchers should always procure chemicals from established suppliers that provide complete safety and quality documentation.

References

-

Chemical Properties of this compound (CAS 1859-09-2) - Cheméo . Cheméo. [Link]

-

ETHANOL AS INTERNAL STANDARD FOR DETERMINATION OF VOLATILE COMPOUNDS IN SPIRIT DRINKS BY GAS CHROMATOGRAPHY - arXiv . arXiv. [Link]

-

Drinking science: Deuterated ethanol and biochemical booze mimics - ACS Publications . ACS Publications. [Link]

-

ethanol - assay procedure - Megazyme . Megazyme. [Link]

-

The effect of ethyl alcohol solution with a reduced content of deuterium on the development of chronic alcohol intoxication in the experiment - Hep Journals . Hep Journals. [Link]

-

Ethanol, 1-(1,1-dimethyl-2-propynyloxy)-2,2,2-trichloro- | C7H9Cl3O2 | CID - PubChem . PubChem. [Link]

-

Preparing ethanol standards for HPLC? - ResearchGate . ResearchGate. [Link]

-

Hydrogen–deuterium substitution in solid ethanol by surface reactions at low temperatures | Monthly Notices of the Royal Astronomical Society | Oxford Academic . Oxford Academic. [Link]

-

Ethanol, 1 l, CAS No. 64-17-5 | ROTISOLV® Ultra LC-MS Solvents - Carl ROTH . Carl ROTH. [Link]

-

Analysis of Alcohol Compounds in Blood (2) - Shimadzu . Shimadzu. [Link]

Sources

An In-depth Technical Guide to the Isotopic Purity of Ethanol-1,1-d2

Intended for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Isotopic Purity in Scientific Advancement

In the realms of pharmaceutical development, metabolic research, and advanced materials science, the precise substitution of hydrogen with its stable isotope, deuterium, offers a powerful tool to modulate molecular properties and elucidate complex biological pathways. Ethanol-1,1-d2 (CH₃CD₂OH), a specifically labeled isotopologue of ethanol, is of particular interest due to its applications as a tracer in metabolic studies and as a building block in the synthesis of deuterated active pharmaceutical ingredients (APIs). The efficacy and reliability of these applications are fundamentally dependent on the isotopic purity of the starting material. This guide provides a comprehensive technical overview of the synthesis, analysis, and purification of this compound, with a focus on ensuring and validating its isotopic integrity.

Synthesis of this compound and the Genesis of Isotopic Impurities

The synthesis of this compound is most commonly achieved through the catalytic reduction of a suitable precursor with a deuterium source. A prevalent method involves the deuteration of methyl acetate using deuterium gas (D₂) in the presence of a ruthenium catalyst.[1] While this method can achieve high levels of deuterium incorporation, it is not without its challenges, which can lead to the formation of undesirable isotopologues.

Common Synthetic Route:

Initial product is often CH₃CD₂OD, which can be converted to CH₃CD₂OH via H/D exchange with water.

The primary isotopic impurity is the non-deuterated parent compound, Ethanol (d0). However, other isotopologues can also be present, including Ethanol-1-d1 (CH₃CHDOH) and potentially isotopologues with deuterium at the methyl position, such as Ethanol-2,2,2-d3 (CD₃CH₂OH), although the latter is less likely with regioselective catalysts.[2]

Sources of Isotopic Impurities:

-

Incomplete Deuteration: The primary cause of d0 and d1 impurities is the incomplete reaction of the precursor with the deuterium source.

-

Isotopic Scrambling: Hydrogen-deuterium (H/D) exchange reactions can occur, particularly if there are sources of protium (¹H) in the reaction system.[3] This can lead to a distribution of deuteration across different positions of the molecule.

-

Catalyst-Borne Protium: The catalyst itself, particularly if not properly prepared, can contain residual protium, often in the form of water, which can participate in H/D exchange.[3]

-

H/D Exchange with Solvents or Reagents: The presence of protic solvents or reagents can lead to the exchange of deuterium atoms in the desired product with hydrogen atoms.[4]

The following diagram illustrates the relationship between the synthetic pathway and the potential for isotopic impurity generation.

Analytical Characterization of Isotopic Purity

A multi-technique approach is essential for the comprehensive characterization of the isotopic purity of this compound. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this analysis.[1][5]

Quantitative ¹H NMR Spectroscopy

Quantitative ¹H NMR (qNMR) is a powerful technique for determining the amount of residual non-deuterated species.[6] The principle lies in the direct proportionality between the integral of a resonance signal and the number of nuclei contributing to it.

Experimental Protocol: ¹H qNMR for Isotopic Purity of this compound

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

-

Add a precise volume (e.g., 0.6 mL) of a high-purity deuterated solvent that does not have signals overlapping with the analyte, such as Deuterium Oxide (D₂O).[7]

-

For absolute quantification, a certified internal standard of known purity and concentration (e.g., maleic acid) can be added.[7]

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum on a high-field spectrometer (≥400 MHz) to ensure good signal dispersion.

-

Crucial Parameter: Relaxation Delay (d1): Set a long relaxation delay, typically 5-7 times the longest spin-lattice relaxation time (T₁) of the protons being quantified.[8][9][10] For ethanol, a d1 of 30-60 seconds is recommended to ensure full relaxation of all proton signals.

-

Use a 90° pulse angle to maximize the signal.[7]

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[7]

-

-

Data Processing and Calculation:

-

Carefully phase and baseline correct the spectrum.

-

Integrate the residual proton signal of the methylene group (CHD) in this compound and the signal of the methyl group (CH₃).

-

The isotopic purity (Atom % D) at the 1-position can be calculated using the following formula:

-

If an internal standard is used, the absolute purity can be determined by comparing the integral of the analyte to that of the standard.[6]

-

²H NMR Spectroscopy

²H (Deuterium) NMR spectroscopy provides a direct measure of the deuterium distribution in the molecule. It can be used to confirm the position of deuteration and to identify different deuterated isotopologues.[11]

Experimental Protocol: ²H NMR for Isotopic Analysis of this compound

-

Sample Preparation: Similar to ¹H NMR, dissolve the sample in a suitable deuterated solvent.

-

Data Acquisition:

-

Use a spectrometer equipped with a deuterium probe.

-

Acquire the spectrum with appropriate parameters for deuterium, noting that the receptivity of ²H is lower than ¹H.

-

The chemical shifts in the ²H NMR spectrum will be very similar to those in the ¹H spectrum.

-

-

Data Interpretation:

-

The presence of a signal at the chemical shift corresponding to the methylene group confirms deuteration at the 1-position.

-

The relative integrals of the signals can provide information about the distribution of deuterium at different sites if multiple deuterated species are present.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for separating and identifying different isotopologues based on their mass-to-charge ratio (m/z).[2][4]

Experimental Protocol: GC-MS for Isotopic Purity of this compound

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

-

GC Separation:

-

Inject the sample into a gas chromatograph equipped with a column suitable for separating volatile alcohols (e.g., a wax-type column).

-

Develop a temperature program that provides good separation of ethanol from the solvent and any other impurities.

-

-

MS Analysis:

-

Use a mass spectrometer with electron ionization (EI).

-

Acquire the mass spectrum of the eluting ethanol peak.

-

-

Data Interpretation:

-

The mass spectrum of undeuterated ethanol (d0) will show a molecular ion peak [M]⁺ at m/z 46.[12]

-

This compound will have a molecular ion peak at m/z 48.

-

The presence of peaks at m/z 46 and 47 would indicate the presence of d0 and d1 isotopologues, respectively.

-

The relative abundances of these molecular ions can be used to calculate the isotopic distribution.

-

It is also important to analyze the fragmentation patterns. A characteristic fragment of ethanol is the loss of a methyl group, resulting in a [CH₂OH]⁺ ion at m/z 31.[12][13] For this compound, the corresponding fragment [CD₂OH]⁺ would be expected at m/z 33.

-

Summary of Analytical Data for this compound

| Technique | Parameter | Expected Value for this compound | Indication of Impurity |

| ¹H NMR | Chemical Shift (CH₃) | ~1.2 ppm (triplet) | - |

| Chemical Shift (CHD) | ~3.6 ppm (multiplet) | Increased integral indicates lower isotopic purity | |

| ²H NMR | Chemical Shift (CD₂) | ~3.6 ppm | Absence of signal indicates lack of deuteration |

| GC-MS | Molecular Ion (m/z) | 48 | Peaks at 46 (d0) and 47 (d1) |

| Key Fragment (m/z) | 33 ([CD₂OH]⁺) | Peaks at 31 ([CH₂OH]⁺) and 32 ([CHDOH]⁺) |

The following workflow diagram illustrates the integrated analytical approach for determining the isotopic purity of this compound.

Strategies for Enhancing Isotopic Purity

If the initial synthesis yields a product with insufficient isotopic purity, purification steps can be employed to enrich the desired this compound isotopologue.

Fractional Distillation

Due to the slight differences in boiling points between isotopologues, fractional distillation can be an effective method for enrichment.[9][14] this compound is expected to have a slightly lower boiling point than its non-deuterated counterpart.

Protocol for Fractional Distillation of Deuterated Ethanol:

-

Apparatus: Use a fractional distillation apparatus with a high number of theoretical plates (e.g., a Vigreux or packed column).

-

Procedure:

-

Carefully heat the crude this compound.

-

Collect the initial fractions, which should be enriched in the lower-boiling d2 isotopologue.

-

Monitor the composition of the fractions using GC-MS to determine the optimal cut-off points.

-

It's important to note that distillation can lead to isotopic fractionation, and the efficiency of separation depends on the difference in vapor pressures of the isotopologues.[15]

-

Preparative Chromatography

For higher purity requirements, preparative gas chromatography (prep-GC) or high-performance liquid chromatography (prep-HPLC) can be employed to separate isotopologues.[16][17]

Considerations for Preparative Chromatography:

-

Stationary Phase Selection: The choice of the stationary phase is critical for achieving separation. For prep-GC, a column with high selectivity for alcohols is required.

-

Method Development: Analytical scale chromatography should be used to develop a separation method before scaling up to preparative scale.

-

Loading and Throughput: The amount of sample that can be purified per run is a key consideration. Overloading the column can compromise separation efficiency.[18]

Regulatory Considerations and Method Validation

For applications in drug development, the analytical methods used to determine isotopic purity must be validated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[19][20]

Key Validation Parameters:

-

Specificity: The ability of the method to distinguish the analyte from other components, including other isotopologues.

-

Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified.

Conclusion: A Commitment to Isotopic Integrity

The determination of the isotopic purity of this compound is a multifaceted process that requires a deep understanding of synthetic chemistry, analytical instrumentation, and purification techniques. By employing a combination of qNMR and GC-MS, and by carefully considering potential sources of isotopic impurities, researchers can ensure the quality and reliability of this important deuterated compound. For applications in regulated environments, rigorous method validation is paramount to guaranteeing the integrity of the data and the safety and efficacy of the final product.

References

-

Tsikas, D., & Gutzki, F. M. (2012). Stable-isotope dilution GC-MS method for ethanol in vapour ethanol and microdialysis systems based on carbonate-catalyzed extractive pentafluorobenzoylation. Analyst, 137(10), 2480–2485. [Link]

-

Deuteria Beverages LLC. (2019). Process for the preparation of deuterated ethanol from D2. Justia Patents. [Link]

-

University of Ottawa. (2017). Quantitative NMR Spectroscopy. [Link]

-

Latven, R. K., & Enke, C. G. (1982). Structures and Fragmentation Mechanisms of the Ions of Ethanol by Triple Quadrupole Mass Spectrometry. DTIC. [Link]

-

Clark, J. (n.d.). Mass Spectrum of Ethanol. Doc Brown's Chemistry. [Link]

-

Pfeiffer, P., et al. (2007). Influence of the distillation step on the ratios of stable isotopes of ethanol in cherry brandies. Journal of Agricultural and Food Chemistry, 55(12), 4849–4854. [Link]

-

University of Rochester. (n.d.). Purification: Fractional Distillation. Department of Chemistry. [Link]

-

Roy, A., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 13(2), 199-206. [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

-

Latven, R. K., et al. (1982). Structures and Fragmentation Mechanisms of the Ions of Ethanol by Triple Quadrupole Mass Spectrometry. DTIC. [Link]

-

Zeochem. (n.d.). Purity Characteristics of Deuterated Solvents in 1H NMR. [Link]

-

Wikipedia. (n.d.). Fractional distillation. [Link]

-

Clark, J. (n.d.). Fragmentation patterns in mass spectra. Chemguide. [Link]

-

G. S. Grubbs, et al. (2025). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. Journal of the American Chemical Society. [Link]

-

ARCINOVA. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link]

-

Amrita Virtual Lab. (n.d.). Purification by Fractional distillation/crystallisation (Theory). [Link]

-

G. F. Pauli, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

-

Ihara, T., et al. (2025). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Analytical Chemistry. [Link]

-

Parker, C. E., et al. (2025). Gas chromatography carbon isotope ratio mass spectrometry applied to the detection of neutral alcohol in Scotch whisky. Food Chemistry. [Link]

-

Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

-

Matthews, D. E., & Hayes, J. M. (1978). Isotope-Ratio-Monitoring Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 50(11), 1465-1473. [Link]

-

Kalabin, G. A., et al. (2018). Registration parameters of NMR 1 H and 2 H spectra. ResearchGate. [Link]

-

Seidel-Morgenstern, A. (2004). Preparative Chromatography. Wiley-VCH. [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

Pauli, G. F., et al. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Journal of Natural Products, 75(4), 834-851. [Link]

-

Rotachrom Technologies. (n.d.). Analytical and Preparative Chromatography, Explained. [Link]

-

Remaud, G. S., et al. (2018). Measurement of δ18O and δ2H of water and ethanol in wine by Off-Axis Integrated Cavity Output Spectroscopy and Isotope Ratio Mass Spectrometry. Analytical and Bioanalytical Chemistry, 410(23), 5857-5865. [Link]

-

AZoM. (2019). How to Measure Alcohol Content with Benchtop qNMR. [Link]

-

RSSL. (n.d.). Preparative Chromatography: A Holistic Approach. [Link]

-

Chemistry World. (n.d.). Preparative chromatography. [Link]

-

Clark, J. (n.d.). H-1 NMR spectrum of ethanol. Doc Brown's Chemistry. [Link]

-

Pearson. (n.d.). Draw the NMR spectrum expected from ethanol that has been shaken with a drop of D2O. [Link]

-

University of Ottawa. (2017). Quantitative NMR Spectroscopy. [Link]

-

European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

-

Analytik Jena. (n.d.). Determination of Elemental Impurities in Ethanol Fuel according to Standard Methods with HR Array ICP-OES. [Link]

-

Springer. (n.d.). Preparative chromatography techniques: Applications in natural product isolation. [Link]

-

Aerts, J., et al. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry, 5(1), 7. [Link]

-

ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Stable-isotope dilution GC-MS method for ethanol in vapour ethanol and microdialysis systems based on carbonate-catalyzed extractive pentafluorobenzoylation. | Merck [merckmillipore.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Stable-isotope dilution GC-MS method for ethanol in vapour ethanol and microdialysis systems based on carbonate-catalyzed extractive pentafluorobenzoylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. azom.com [azom.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Purification [chem.rochester.edu]

- 10. researchgate.net [researchgate.net]

- 11. d-nb.info [d-nb.info]

- 12. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. savemyexams.com [savemyexams.com]

- 14. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 15. Influence of the distillation step on the ratios of stable isotopes of ethanol in cherry brandies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analytical and Preparative Chromatography, Explained - Rotachrom Technologies [rotachrom.com]

- 17. chemistryworld.com [chemistryworld.com]

- 18. rssl.com [rssl.com]

- 19. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 20. database.ich.org [database.ich.org]

The Utility of Deuterated Ethanol-1,1-d2: A Technical Guide for Researchers

In the landscape of modern scientific inquiry, particularly within the realms of analytical chemistry, metabolic research, and pharmaceutical development, the use of stable isotope-labeled compounds has become an indispensable tool for achieving accuracy, precision, and mechanistic understanding. Among these, deuterated analogs of common molecules play a pivotal role. This technical guide provides an in-depth exploration of Ethanol-1,1-d2, a deuterated form of ethanol, detailing its fundamental properties, key applications, and the scientific principles that underpin its utility for researchers, scientists, and drug development professionals.

Understanding Isotopic Labeling: The Case of this compound

Isotopic labeling is the practice of replacing an atom in a molecule with one of its isotopes. In the case of this compound, two hydrogen atoms on the first carbon of the ethanol molecule are replaced with deuterium (²H or D), the stable, heavier isotope of hydrogen. This subtle modification results in a molecule that is chemically very similar to its non-labeled counterpart but possesses a distinct molecular weight, a property that is readily distinguishable by mass spectrometry.

Molecular Formula and Weight

The introduction of two deuterium atoms alters the fundamental properties of the ethanol molecule. The specifics are outlined below:

This increase in mass from the non-deuterated ethanol (molar mass of approximately 46.07 g/mol ) is the cornerstone of its application as an internal standard in quantitative analysis.[3]

Physicochemical Properties

The physical and chemical properties of this compound are largely similar to those of standard ethanol, which is crucial for its role as an analytical surrogate.

| Property | This compound | Ethanol |

| Molecular Formula | C₂H₄D₂O | C₂H₆O |

| Molar Mass ( g/mol ) | 48.08[1][2] | 46.07[3] |

| Boiling Point (°C) | 78 (lit.) | 78.37 |

| Melting Point (°C) | -114 (lit.) | -114 |

| Density (g/mL at 25°C) | 0.823 | 0.789 |

Note: The boiling and melting points are very similar, ensuring that the deuterated and non-deuterated forms behave almost identically during sample preparation and chromatographic separation.

Applications in Quantitative Analysis: The Gold Standard Internal Standard

In quantitative mass spectrometry, particularly in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the most accurate and precise results.[4] this compound is frequently employed for this purpose in the analysis of ethanol in various matrices, including biological fluids for clinical and forensic toxicology.[4]

The Rationale for Using a Deuterated Internal Standard

The primary advantage of using a deuterated internal standard is its ability to co-elute with the analyte of interest during chromatography while being distinguishable by the mass spectrometer. This allows it to compensate for variations in sample preparation, injection volume, and ionization efficiency. Because the deuterated and non-deuterated forms have nearly identical chemical properties, any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard, thus maintaining an accurate ratio between the two.

The following diagram illustrates the workflow for the quantitative analysis of ethanol using this compound as an internal standard.

Caption: Workflow for quantitative analysis of ethanol using a deuterated internal standard.

Experimental Protocol: Quantification of Ethanol in a Biological Matrix

The following is a generalized protocol for the determination of ethanol in a blood sample using GC-MS with this compound as an internal standard.

-

Preparation of Calibration Standards:

-

Prepare a series of calibration standards by spiking known concentrations of ethanol into a certified blank blood matrix.

-

To each calibrator, add a fixed concentration of this compound (the internal standard).

-

-

Sample Preparation:

-

To an aliquot of the unknown blood sample, add the same fixed concentration of this compound as used in the calibration standards.

-

Perform a protein precipitation step by adding a solvent such as acetonitrile or perchloric acid.

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis.

-

-

GC-MS Analysis:

-

Inject an aliquot of the prepared sample onto a suitable GC column.

-

The GC will separate the ethanol and this compound from other matrix components.

-

The mass spectrometer will be operated in Selected Ion Monitoring (SIM) mode to detect specific ions for both ethanol (e.g., m/z 31 and 45) and this compound (e.g., m/z 32 and 48).

-

-

Data Analysis:

-

Integrate the peak areas for the selected ions of both ethanol and this compound.

-

Calculate the ratio of the peak area of ethanol to the peak area of this compound.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known ethanol concentrations.

-

Determine the concentration of ethanol in the unknown sample by interpolating its peak area ratio on the calibration curve.

-

Applications in Metabolic and Mechanistic Studies

Beyond its role in quantitative analysis, this compound is a valuable tool for elucidating the metabolic fate of ethanol and for studying the mechanisms of enzymes involved in its metabolism.

Tracing Metabolic Pathways

When this compound is introduced into a biological system, the deuterium labels act as tracers, allowing researchers to follow the molecule and its metabolites. The primary metabolic pathway of ethanol involves its oxidation to acetaldehyde and then to acetate.[5]

Caption: Metabolic pathway of this compound.

By using mass spectrometry to detect the presence of deuterium in downstream metabolites, scientists can confirm metabolic pathways and quantify the flux through them.

Investigating the Kinetic Isotope Effect

The replacement of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the breaking of this bond will proceed more slowly for the deuterated molecule. This effect can be exploited to study the rate-limiting steps of enzymatic reactions. For instance, by comparing the rate of metabolism of ethanol and this compound by alcohol dehydrogenase, researchers can gain insights into the mechanism of this enzyme.

Safety and Handling

This compound is a highly flammable liquid and vapor and causes serious eye irritation. It should be handled in a well-ventilated area, and appropriate personal protective equipment, including safety glasses and gloves, should be worn.[1][6] Keep away from heat, sparks, open flames, and other ignition sources.[1][6][7]

Conclusion

This compound is a powerful tool for researchers in a variety of scientific disciplines. Its utility as an internal standard in quantitative analysis provides a foundation for accurate and precise measurements, while its application in metabolic and mechanistic studies offers deeper insights into complex biological processes. A thorough understanding of its properties and the principles behind its use enables scientists to leverage this isotopically labeled compound to its full potential, advancing research and development in numerous fields.

References

-

Wikipedia. (n.d.). Heavy water. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 1859-09-2). Retrieved from [Link]

-

PubChem. (n.d.). Ethanol, 1-(1,1-dimethyl-2-propynyloxy)-2,2,2-trichloro-. Retrieved from [Link]

-

ResearchGate. (n.d.). 2 H NMR (61.4 MHz) spectra of deuterated ethanol-d5 (10%, v/v) at.... Retrieved from [Link]

-

ResearchGate. (2020). Ethanol metabolism: The good, the bad, and the ugly. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Ethanol. Retrieved from [Link]

-

OIV. (n.d.). Determination of the deuterium distribution in ethanol derived from fermentation.... Retrieved from [Link]

- Emsley, J. W., Lindon, J. C., & Tabony, J. (1973). N.M.R. spectra of ethanol and partially deuterated ethanols as solutes in a nematic phase. Molecular Physics, 26(6), 1485–1498.

-

PubMed Central. (n.d.). Effect of ethanol on lipid metabolism. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. Retrieved from [Link]

-

PubMed. (1988). Effect of ethanol administration of striatal D1 and D2 dopamine receptors. Retrieved from [Link]

-

Chemguide. (n.d.). The manufacture of ethanol from ethene. Retrieved from [Link]

-

YouTube. (2025). Metabolism of Ethanol | Chapter 33 - Marks' Basic Medical Biochemistry. Retrieved from [Link]

-

Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Ethanol. Retrieved from [Link]

-

Wikipedia. (n.d.). Deuterated ethanol. Retrieved from [Link]

-

DSpace@MIT. (n.d.). Using Mass Spectrometry to Detect Ethanol and Acetaldehyde Emissions from a Direct Injection Spark Ignition Engine Operating on. Retrieved from [Link]

Sources

In-Depth Technical Guide to the Commercial Availability and Application of Ethanol-1,1-d2

Abstract

Ethanol-1,1-d2 (CH₃CD₂OH), a stable isotope-labeled analog of ethanol, is a critical tool in advanced scientific research, particularly within the fields of drug development, metabolic studies, and analytical chemistry. The substitution of two protium atoms with deuterium at the C1 position provides a unique spectroscopic and mass spectrometric signature, enabling precise tracing and quantification. This guide offers a comprehensive overview of the commercial landscape for this compound, details its primary applications, provides validated experimental protocols, and discusses the scientific principles underpinning its use. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this deuterated compound.

Introduction: The Scientific Utility of Isotopic Labeling

Stable isotope labeling is a powerful technique that replaces specific atoms in a molecule with their heavier, non-radioactive isotopes. In the case of this compound, the two hydrogen atoms on the carbon bearing the hydroxyl group are replaced with deuterium. This substitution results in a molecule that is chemically similar to its unlabeled counterpart but possesses a distinct mass, a property that is readily distinguishable by mass spectrometry (MS).[1] This mass shift allows for its use as an internal standard in quantitative analyses, providing a robust method to correct for sample matrix effects and variations during sample preparation and analysis.[2][3][4] Furthermore, the deuterium label serves as a tracer in metabolic and mechanistic studies, enabling researchers to follow the fate of the ethanol molecule through complex biological pathways.[5]

Commercial Availability and Sourcing

This compound is commercially available from several reputable suppliers of stable isotopes and chemical reagents. When sourcing this compound, researchers should consider several key factors to ensure the integrity of their experiments.

Leading Commercial Suppliers

A number of specialized chemical companies are the primary sources for this compound. These include:

-

Sigma-Aldrich (Merck): A major supplier offering this compound with high isotopic purity, typically 98 atom % D.[1] They provide detailed product specifications, including assay purity (typically ≥99%), and various packaging options.[1]

-

C/D/N Isotopes Inc.: Specializes in deuterated compounds and offers Ethyl-1,1-d2 Alcohol with a stated isotopic enrichment of 98 atom % D.[6]

-

Cambridge Isotope Laboratories, Inc. (CIL): A leading manufacturer and supplier of stable isotopes and isotopically labeled compounds for research. While they prominently feature other deuterated ethanols like Ethanol-d6, they are a key resource for custom synthesis inquiries.[7]

-

ChemicalBook and Guidechem: These platforms aggregate data from various suppliers, providing researchers with a means to compare offerings and identify potential sources.[8][9]

Critical Sourcing Considerations

When procuring this compound, the following parameters are crucial for ensuring experimental success:

| Parameter | Typical Specification | Importance & Rationale |

| Isotopic Purity (atom % D) | ≥ 98% | This is the most critical parameter. High isotopic purity ensures a distinct and unambiguous mass signal, minimizing interference from partially labeled or unlabeled species. A lower purity can compromise the accuracy of quantitative measurements.[1] |

| Chemical Purity (Assay) | ≥ 99% | High chemical purity is essential to avoid the introduction of confounding variables from impurities that could interfere with the analytical method or biological system under investigation.[1] |

| Packaging | Varies (e.g., 1g, 5g) | The product is often available in various quantities. For demanding applications, packaging under an inert atmosphere may be necessary to prevent atmospheric moisture exchange, which could compromise isotopic integrity over long-term storage. |

| Documentation | Certificate of Analysis (CoA) | Always request a lot-specific CoA. This document provides definitive data on the isotopic and chemical purity of the specific batch being purchased, ensuring traceability and quality control. |

Core Applications in Research and Development

The unique properties of this compound make it an invaluable tool in several areas of scientific inquiry.

Internal Standard for Quantitative Mass Spectrometry

The "gold standard" for quantitative analysis by mass spectrometry is the use of a stable isotope-labeled internal standard.[2] this compound is an ideal internal standard for the quantification of ethanol in biological matrices for several reasons:

-

Physicochemical Similarity: It has nearly identical chemical and physical properties to unlabeled ethanol, meaning it behaves similarly during sample extraction, chromatography, and ionization.[10]

-

Co-elution: In chromatographic methods like Gas Chromatography (GC) or Liquid Chromatography (LC), it typically co-elutes with the analyte (unlabeled ethanol). This is crucial for compensating for matrix effects that can suppress or enhance the analyte signal at a specific retention time.[2]

-

Distinct Mass: It is easily distinguished from the analyte by its mass-to-charge ratio (m/z) in the mass spectrometer, allowing for simultaneous detection and ratiometric quantification.[1]

This application is particularly important in forensic toxicology for blood alcohol content (BAC) analysis and in clinical research.[2][10]

3.1.1. Experimental Workflow: Quantification of Ethanol in a Biological Matrix

Caption: Workflow for quantitative analysis using an internal standard.

3.1.2. Protocol: Quantification of Ethanol in Plasma using HS-GC-MS

-

Preparation of Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of this compound in deionized water.

-

Preparation of Calibration Standards: Spike known concentrations of unlabeled ethanol into a certified blank plasma matrix.

-

Sample Preparation: a. To 100 µL of plasma sample, calibrator, or quality control sample in a 2 mL autosampler vial, add 10 µL of the this compound internal standard stock solution. b. Add 400 µL of cold acetonitrile to precipitate proteins. c. Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

-

Headspace Analysis: a. Transfer 100 µL of the supernatant to a 20 mL headspace vial and seal immediately. b. Incubate the vial in the headspace autosampler at 80°C for 10 minutes.

-

GC-MS Analysis: a. Inject 1 mL of the headspace vapor onto the GC-MS system. b. Use a suitable GC column (e.g., DB-ALC1) with an appropriate temperature program. c. Set the mass spectrometer to Selected Ion Monitoring (SIM) mode, monitoring ions such as m/z 45 for ethanol and m/z 47 for this compound.

-

Data Analysis: a. Integrate the peak areas for both the analyte and the internal standard. b. Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the calibrators. c. Determine the concentration of ethanol in the unknown samples by interpolating their peak area ratios from the calibration curve.[2]

Mechanistic and Metabolic Studies

This compound is instrumental in elucidating the metabolic pathways of ethanol and the mechanisms of action of enzymes involved in its metabolism, such as alcohol dehydrogenases (ADHs).[5] By tracing the fate of the deuterium label, researchers can investigate kinetic isotope effects, identify metabolites, and quantify metabolic flux. For instance, the oxidation of ethanol to acetaldehyde by ADH involves the removal of a hydrogen atom from the C1 position. Using this compound can help to determine the rate-limiting steps of this reaction.

3.2.1. Conceptual Pathway: Ethanol Metabolism

Caption: Simplified metabolic pathway of this compound.

Synthesis and Characterization